molecular formula C8H10N2O2 B072069 4-Methoxyphenylurea CAS No. 1566-42-3

4-Methoxyphenylurea

Cat. No. B072069
CAS RN: 1566-42-3
M. Wt: 166.18 g/mol
InChI Key: PGUKYDVWVXRPKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxyphenylurea and its derivatives involves several chemical processes, including oxidative cyclization and reactions with isocyanates. Tadjarodi et al. (2007) synthesized new compounds through oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea, leading to the formation of copper(II) complexes (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007). Additionally, Mallakpour, Hajipour, and Raheno (2002) prepared 4-(4′-Methoxyphenyl)urazole (MPU) from 4-methoxybenzoic acid, which was then used to synthesize novel polyureas, showcasing the versatility of 4-Methoxyphenylurea derivatives in polymer science (Mallakpour, Hajipour, & Raheno, 2002).

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenylurea derivatives has been elucidated using techniques such as NMR and X-ray crystallography. Yusof, Mardi, and Yamin (2005) reported the trans–cis configuration of N-(4-Methoxy­benzo­yl)-N′-(4-methyl­phen­yl)thio­urea, highlighting the influence of substituents on the molecular conformation (Yusof, Mardi, & Yamin, 2005).

Chemical Reactions and Properties

The chemical reactions involving 4-Methoxyphenylurea derivatives reveal a range of chemical properties and potential applications. For instance, the study by Ahipa, Kumar, Rao, Prasad, and Adhikari (2014) synthesized luminescent compounds with bent-core structures from 4-Methoxyphenyl derivatives, demonstrating their liquid crystalline behavior and photophysical properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Physical Properties Analysis

The physical properties of 4-Methoxyphenylurea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. Glaser, Knotts, Wu, and Barnes (2006) synthesized 4'-Acetyl-4-methoxy-biphenyl (AMB) and analyzed its polar crystal structure, which is relevant for the design of polar materials (Glaser, Knotts, Wu, & Barnes, 2006).

Chemical Properties Analysis

The chemical properties of 4-Methoxyphenylurea derivatives, such as reactivity, chemical stability, and interactions with other molecules, are key to their functionality in various chemical reactions. Krygowski, Anulewicz, Jarmuła, Bak, Rasała, and Howard (1994) explored the effect of the methoxy group on the geometry of the benzene ring, providing insights into the resonance effect and steric hindrance, which are fundamental aspects of organic chemistry (Krygowski, Anulewicz, Jarmuła, Bak, Rasała, & Howard, 1994).

Scientific Research Applications

  • Herbicide and Corrosion Inhibitor : 4-Methoxyphenylurea derivatives have been studied as herbicides and corrosion inhibitors. For instance, metobromuron, a phenylurea herbicide, shows particular structural characteristics that contribute to its effectiveness (Kang, Kim, Kwon, & Kim, 2015). Similarly, certain derivatives have been tested for their corrosion inhibition performance, demonstrating high efficiency in protecting mild steel in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

  • Cancer Research : Some studies have explored the potential of 4-Methoxyphenylurea derivatives in cancer research. For example, N-(4-hydroxyphenyl)retinamide (4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR) have been investigated for their ability to suppress mammary cancer development in rats (Moon, Pritchard, Mehta, Nomides, Thomas, & Dinger, 1989).

  • Pharmacokinetics and Metabolism : The metabolites of certain compounds, such as danshensu, have been identified and quantified to understand their pharmacokinetics in biological systems. This includes studying 4-hydroxy-3-methoxyphenyllactic acid as a major metabolite (Wang, Li, Ma, Yan, Chu, Han, Li, Zhang, Zhou, Zhu, Sun, & Liu, 2015).

  • Antifertility Research : Research into the antifertility, estrogenic, hypocholesterolemic, and gonadotropin inhibitory activities of compounds like 4-(p-methoxyphenyl)-2-methylcyclohexanicarboxylic acid has been conducted (Crenshaw, Luke, Jenks, Partyka, Bialy, & Bierwagen, 1973).

  • Chemical Synthesis and Molecular Interactions : Studies have also focused on the synthesis of novel compounds containing 4-Methoxyphenylurea and their molecular interactions. For example, the hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives have been detailed (Pérez-Casas & Yatsimirsky, 2008).

  • Radiation Protection : Some bioactive compounds with 4-Methoxyphenylurea structures have been investigated for their potential as radiation protectors, particularly in medical oncology and nuclear medicine contexts (Yılmaz, Kavaz, & Gul, 2020).

Safety And Hazards

When handling 4-Methoxyphenylurea, it’s important to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUKYDVWVXRPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075090
Record name Urea, (4-methoxyphenyl)-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylurea

CAS RN

1566-42-3
Record name N-(4-Methoxyphenyl)urea
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Record name p-Methoxyphenylurea
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Record name 1566-42-3
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Record name Urea, (4-methoxyphenyl)-
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Record name (4-methoxyphenyl)urea
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Record name P-METHOXYPHENYLUREA
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Synthesis routes and methods I

Procedure details

P1-(cytidine 5′-)-P4-(uridine 5′-) tetraphosphate, ditributylammonium salt (50 mg, 0.043 mmol; prepared from the tetraammonium salt by treatment with Dowex 50Wx4H+ in water, followed by mixing the protonated species with an excess of tributylamine in methanol, stripping and lyophilization) was dissolved in dry DMF (1 mL) and tributylamine (10 uL, 0.43 mmol), and p-methoxyphenylisocyanate (8.4 uL, 0.648 mmol) were added in a single portion. The homogeneous reaction mixture was heated overnight at 35° C., whereupon TLC (silica gel, 50% isopropanol/50% ammonium hydroxide) and HPLC (C18) indicated a substantial conversion to a single product. The solvent was removed on a rotary evaporator and the residue dissolved in water (1 mL). The product was isolated by repeated injections onto a semi-preparative HPLC column (Alltech Nucleotide/Nucleoside C18, 7 um, 10×250 mm, gradient from 0.1 M ammonium acetate to methanol over 30 minutes, 5 mL/min, monitor at 260 nm). Stripping and lyophilization gave the p-methoxyphenylurea (24 mg, 55% yield), as the tetraammonium salt.
[Compound]
Name
P1-(cytidine 5′-)-P4-(uridine 5′-) tetraphosphate
Quantity
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Type
reactant
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1 mL
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solvent
Reaction Step Two
[Compound]
Name
ditributylammonium
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Type
reactant
Reaction Step Three
[Compound]
Name
tetraammonium
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reactant
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10 μL
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8.4 μL
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[Compound]
Name
Nucleotide Nucleoside
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Synthesis routes and methods II

Procedure details

P1-(cytidine 5′-)-P4-(uridine 5′-)tetraphosphate, ditributylammonium salt (50 mg, 0.043 mmol; prepared from the tetraammonium salt by treatment with Dowex 50W×4H+ in water, followed by mixing the protonated species with an excess of tributylamine in methanol, stripping and lyophilization) was dissolved in dry DMF (1 mL) and tributylamine (10 uL, 0.43 mmol), and p-methoxyphenylisocyanate (8.4 uL, 0.648 mmol) were added in a single portion. The homogeneous reaction mixture was heated overnight at 35° C., whereupon TLC (silica gel, 50% isopropanol/50% ammonium hydroxide) and HPLC (C18) indicated a substantial conversion to a single product. The solvent was removed on a rotary evaporator and the residue dissolved in water (1 mL). The product was isolated by repeated injections onto a semi-preparative HPLC column (Alltech Nucleotide/Nucleoside C18, 7 um, 10×250 mm, gradient from 0.1 M ammonium acetate to methanol over 30 minutes, 5 mL/min, monitor at 260 nm). Stripping and lyophilization gave the p-methoxyphenylurea (24 mg, 55% yield), as the tetraammonium salt.
[Compound]
Name
P1-(cytidine 5′-)-P4-(uridine 5′-)tetraphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ditributylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 μL
Type
reactant
Reaction Step Six
Quantity
8.4 μL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Nucleotide Nucleoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenylurea
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4-Methoxyphenylurea
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4-Methoxyphenylurea

Citations

For This Compound
47
Citations
HFJ Lorang - Recueil des Travaux Chimiques des Pays‐Bas, 1928 - Wiley Online Library
… Dulcin is 14 times as sweet as 4-methoxyphenylurea and 200 to 250 times as sweet as cane sugar 13). If the alkyl groups on the oxygen atom are greater than C,H,, the sweet taste …
Number of citations: 4 onlinelibrary.wiley.com
GG Briggs, SY Ogilvie - Pesticide Science, 1971 - Wiley Online Library
… Soils or slurries containing 25 ppm metoxuron (Ib), the corresponding N-monomethyl compound (Ic), or 3-chloro4-methoxyphenylurea (Id), gave no detectable amine or coupled …
Number of citations: 20 onlinelibrary.wiley.com
RB Clark, D Lamppu, L Libertine… - Journal of Medicinal …, 2014 - ACS Publications
Herein we report the design, synthesis, and structure–activity relationships for a new class of α7 nicotinic acetylcholine receptor (nAChR) modulators based on the 2-((pyridin-3-yloxy)…
Number of citations: 36 pubs.acs.org
PG Baraldi, B Cacciari… - Journal of Medicinal …, 1998 - ACS Publications
… For example, the 2-(3-hydroxy-3-phenyl-1-propyn-1-yl)-6-(4-methoxyphenylurea) derivative 61 showed the capability to bind simultaneously to A 1 and A 3 receptor subtypes, excluding …
Number of citations: 113 pubs.acs.org
X Xiao - 2014 - thekeep.eiu.edu
… Three ureas (phenylurea, 2,5-dimethoxyphenylurea and 4-methoxyphenylurea) were synthesized successfully with high yields of 69%- 90% from aniline and sodium cyanate. Melting …
Number of citations: 1 thekeep.eiu.edu
JW Barnett, CJ O'Conner - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The Bunnett-Olsen linear free relationship1 has been used to determine the thermodynamic basicity constants, KBH+, of 22 amides, 8 phenylureas, and 9 nitroanilines. These values …
Number of citations: 6 www.publish.csiro.au
AR Katritzky, N Kirichenko, BV Rogovoy - Arkivoc, 2003 - arkat-usa.org
… Attempts to prepare arylureas failed, except for 4-methoxyaniline which gave the desired 4methoxyphenylurea 3a in 61% yield. Its participation in the reaction is possibly due to the …
Number of citations: 27 www.arkat-usa.org
TH Kim, NG Lee, JN Kim - Bulletin of the Korean Chemical Society, 2001 - koreascience.kr
… Both N-4-methoxyphenylurea 4c and N-4nitrophenylurea 4d also yielded only the regiocontrolled Ncyclization products regardless of the introduction of an electron donating or …
Number of citations: 5 koreascience.kr
CJ Giffney, CJ O'Connor - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… Maximum values of k’ and k4 are observed to occur at the same acidity, although k’(mxl is 19% smaller than k4(max.) for the most strongly basic substrate, 4-methoxyphenylurea, but …
Number of citations: 15 pubs.rsc.org
P Slama, JL Boucher, M Réglier - Biochemical and biophysical research …, 2004 - Elsevier
… The two expected oxidation products 4-methoxyphenylurea 11 and 4-methoxyphenylcyanamide 12 (Fig. 2, respectively, 6.5 and 14.0 min) were formed in low amounts and could be …
Number of citations: 6 www.sciencedirect.com

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